molecular formula C12H14ClF2N B2977831 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1955515-73-7

7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No. B2977831
CAS RN: 1955515-73-7
M. Wt: 245.7
InChI Key: ZCCPCZIEGYGQSB-UHFFFAOYSA-N
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Description

“7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride” is a chemical compound with the CAS Number: 1955515-73-7 . It is a powder in physical form . It is used as a reactant in the preparation of pyridyl or pyrazinyl compounds carrying a methyl-bound alpha-amino acid amide group as 5-HT2C modulators, which are useful in treating diseases .


Molecular Structure Analysis

The molecular weight of this compound is 245.7 . The InChI code for this compound is 1S/C12H13F2N.ClH/c13-12(14)10-6-7-15-8-11(10,12)9-4-2-1-3-5-9;/h1-5,10,15H,6-8H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a melting point of 208-209°C .

Scientific Research Applications

  • Structural Characterization and Chemical Properties

    • The structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring, a related compound, was carried out as its hydrochloride salt. This study highlights the importance of structural analysis in understanding the chemical properties of such compounds (Britvin & Rumyantsev, 2017).
  • Synthetic Applications

    • A study on the synthesis of derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates via Aza-Diels-Alder reactions offers insights into the potential synthetic applications of related bicyclic structures (Waldmann & Braun, 1991).
  • Pharmacological Applications

    • Research on 1-phenyl-3-azabicyclo[3.1.1]-heptane-2,4-diones, which are structurally similar to the compound , revealed their potential as valuable pharmacological agents, particularly as aromatase inhibitors for treating hormone-dependent diseases like mammary carcinoma (Bidoit & Objois, 2008).
  • Applications in Organic Chemistry

    • The synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, showcases the compound's potential use in organic chemistry for creating rigid analogues of existing molecules (Kubyshkin, Mikhailiuk, & Komarov, 2007).
  • Chemical Reactions and Transformations

    • A study on the stoichiometric reaction of para-methoxyanilines, which led to the formation of 7-azabicyclo[2.2.1]heptane derivatives, sheds light on the types of chemical transformations that similar compounds can undergo (Longobardi, Mahdi, & Stephan, 2015).

properties

IUPAC Name

7,7-difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N.ClH/c13-12(14)10-6-7-15-8-11(10,12)9-4-2-1-3-5-9;/h1-5,10,15H,6-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCPCZIEGYGQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1C2(F)F)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride

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